3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid
Description
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid is a bicyclic compound featuring a seven-membered 1,4-dioxepine ring fused to a benzene ring. The carboxylic acid group at position 7 enhances its polarity, making it suitable for applications in medicinal chemistry, particularly as a pharmacophore or intermediate in drug synthesis.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-12(2)6-15-9-4-3-8(11(13)14)5-10(9)16-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
RPDYEDDCNLELQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)C(=O)O)OC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid typically involves the reaction of methyl 2-bromobenzoate with 5,5-dimethylcyclohexane-1,3-dione in the presence of a copper catalyst (CuI) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is stirred at 90°C for 20 hours, followed by quenching with aqueous ammonium chloride (NH4Cl).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid
- Structure : Lacks the 3,3-dimethyl groups, resulting in a less rigid dioxepine ring.
- Biological Activity : Demonstrates moderate inhibition of human thymidylate synthase (hTS) at 1 mM (~50% inhibition) and near-complete inhibition at 10 mM .
- Synthesis : Prepared via reductive cyclization and subsequent functionalization steps, as seen in analogous protocols .
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylic Acid
- Structure : Contains a 1,5-benzodioxepine ring (vs. 1,4-dioxepine) and a para-substituted benzoic acid.
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid
- Structure : Replaces the dioxepine oxygen atoms with sulfur and introduces a ketone group.
- Properties : Exhibits antimicrobial activity against Gram-positive bacteria, attributed to the thiazine ring’s electronic properties .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Water Solubility | Key Features |
|---|---|---|---|---|
| 3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid | C₁₂H₁₄O₄ | Not reported | Moderate | Steric hindrance from dimethyl groups |
| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | C₁₀H₁₀O₄ | 143–146 | Low | Flexible 1,5-dioxepine ring |
| 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid | C₉H₇NO₃S | Not reported | Low | Thiazine ring enhances lipophilicity |
Inhibition of hTS
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid : At 1 mM, achieves ~50% inhibition of native hTS; complete inhibition at 10 mM .
- PDPA (Compound 1) : Higher selectivity for native hTS (IC₅₀ ~0.5 µM) compared to R163K-hTS, stabilizing inactive conformations .
- RTX (Raltitrexed) : Selective for R163K-hTS (IC₅₀ ~0.2 µM), binding to the active site .
Key Insight : The absence of methyl groups in 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid may reduce conformational stability, lowering potency compared to PDPA. The 3,3-dimethyl substitution in the target compound could enhance binding affinity by restricting ring flexibility .
Antimicrobial Activity
- Schiff Base Ligands with Benzodioxepine Moieties: Exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Benzothiazine Derivatives : Show activity against cocci and bacilli due to electronic interactions with microbial targets .
Biological Activity
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[b][1,4]dioxepine core with carboxylic acid functionality. Its molecular formula is , and it features a unique arrangement that may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds related to the benzo[b][1,4]dioxepine structure exhibit various biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of benzo[b][1,4]dioxepines as anticancer agents. They may act through the inhibition of key enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially through the modulation of inflammatory pathways.
Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of various benzo[b][1,4]dioxepine derivatives on cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth in prostate (PC-3) and lung (NCI-H23) cancer cells with IC50 values in the micromolar range. For instance, one derivative demonstrated an IC50 of approximately 1.5 µM against histone deacetylases (HDACs), suggesting a strong potential for anticancer applications .
Antioxidant and Anti-inflammatory Studies
Another investigation assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated moderate to high antioxidant activity compared to standard antioxidants like ascorbic acid .
Case Studies
Discussion
The diverse biological activities associated with this compound suggest its potential as a lead compound for drug development. Its ability to inhibit HDACs positions it as a candidate for cancer therapies, while its antioxidant properties could be beneficial in treating oxidative stress-related diseases.
Q & A
Q. What are the common synthetic routes for preparing 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid?
The compound is typically synthesized via oxidation of its aldehyde precursor (e.g., 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reaction conditions (e.g., acidic or aqueous media) must be optimized to avoid over-oxidation or side reactions. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the carboxylic acid derivative .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the aromatic proton environment and methyl group positions.
- IR spectroscopy to identify the carboxylic acid C=O stretch (~1700 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
- Melting point analysis (e.g., mp 143–146°C for analogous benzodioxepine-carboxylic acids) .
Q. What purification methods are effective for isolating this compound?
Recrystallization using polar solvents (e.g., ethanol/water mixtures) is common. For impurities with similar polarity, silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) is recommended. High-performance liquid chromatography (HPLC) may be used for high-purity requirements .
Advanced Research Questions
Q. How does the carboxylic acid group influence reactivity in nucleophilic acyl substitution reactions?
The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling reactions with amines or alcohols to form amides or esters. For example, coupling with triazole derivatives (e.g., via EDC/HOBt reagents) can yield bioactive analogs. Reaction efficiency depends on solvent choice (e.g., dry DMF) and temperature control .
Q. What experimental strategies are used to study its potential as an enzyme inhibitor?
- Enzyme assays : Measure inhibition kinetics (IC₅₀) against target enzymes (e.g., cyclooxygenase or kinases) using fluorogenic substrates.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with active sites, guided by the compound’s carboxylate group and hydrophobic benzodioxepine core .
Q. How can computational chemistry optimize derivative design for enhanced bioactivity?
Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations evaluate stability in protein-binding pockets. Substituent effects (e.g., methyl groups on the dioxepine ring) are modeled to improve binding affinity or metabolic stability .
Q. How should researchers address contradictory data in biological activity studies?
- Control experiments : Verify compound stability under assay conditions (pH, temperature).
- Dose-response curves : Ensure activity is concentration-dependent and reproducible.
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What are the key considerations for storing and handling this compound?
Store in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to moisture or basic conditions, which may degrade the dioxepine ring. Stability under varying pH (tested via accelerated degradation studies) confirms compatibility with biological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
